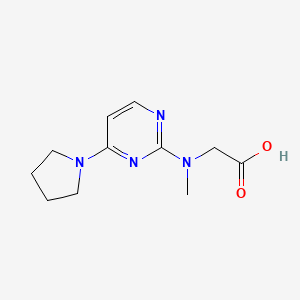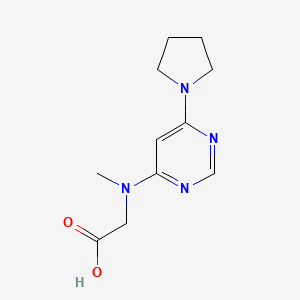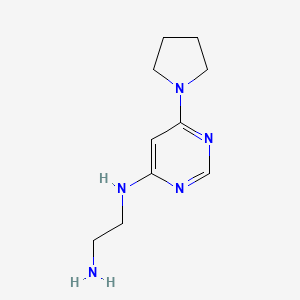![molecular formula C11H15Cl2NO B1434811 3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride CAS No. 1803566-50-8](/img/structure/B1434811.png)
3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride, also known as 3CPMOH, is a synthetic compound that has been used in scientific research for its numerous biochemical and physiological effects. It is a derivative of oxolan-3-amine, and is used in laboratory experiments as a reagent, catalyst, and ligand. This compound has been used in a variety of scientific studies, ranging from drug design and development to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Anticancer Activity : A study by Rayes et al. (2019) discusses the synthesis of derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, highlighting their potential anticancer activity. These compounds were synthesized with the aim of modifying their structure to potentiate histone deacetylase inhibition (HDACI) capabilities, which is a target for cancer therapy (Rayes et al., 2019).
Antibacterial and Antioxidant Properties : The synthesis and evaluation of oxalates derived from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and their antibacterial and antioxidant activities are detailed in research by Арутюнян et al. (2012). This work demonstrates the potential of these compounds in combating bacterial infections and oxidative stress, showcasing the versatility of chlorophenyl derivatives in medicinal chemistry applications (Арутюнян et al., 2012).
Material Science and Catalysis
Synthesis of Polythiophenes : Bernier et al. (2002) report on the preparation of poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene], a postfunctionalizable and chromic polythiophene. The introduction of N-hydroxysuccinimide ester side groups allows for subsequent reaction with various amine-bearing molecules, demonstrating the utility of chlorophenyl derivatives in the synthesis of smart materials with potential applications in sensors and high-throughput screening tools (Bernier et al., 2002).
Synthetic Organic Chemistry
Corrosion Inhibition : Boughoues et al. (2020) synthesized amine derivative compounds including 2-{[(3-chlorophenyl)amino]methyl}phenol, investigating their performance as corrosion inhibitors on mild steel in an acidic medium. The study employs a combination of electrochemical measurements and surface analysis to evaluate the protective capabilities of these compounds, illustrating the role of chlorophenyl derivatives in industrial applications such as corrosion protection (Boughoues et al., 2020).
Antidepressive Activity : The synthesis and evaluation of the antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride by Guo Ya-nan (2010) is another example of the therapeutic potential of these compounds. Employing a forced swim test model in mice, this study identifies significant antidepressant effects, further broadening the scope of chlorophenyl derivatives in pharmacological research (Guo Ya-nan, 2010).
Wirkmechanismus
- The primary target of 3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
Target of Action
Mode of Action
Its indole scaffold suggests diverse biological activities, making it an intriguing compound for exploration . 🌱🔬
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZFVCCQGZVCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Methyl-(6-pyrazol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1434730.png)


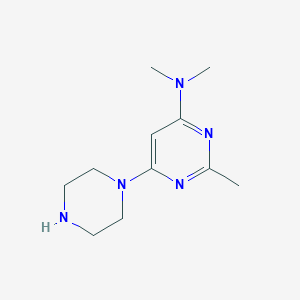
![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)

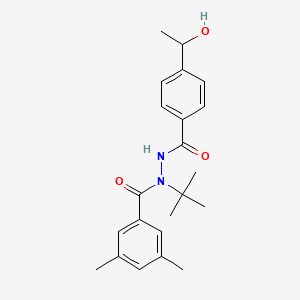
![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)

